D-Alanine-3,3,3-D3-N-T-boc
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Overview
Description
D-Alanine-3,3,3-D3-N-T-boc: is a deuterium-labeled derivative of D-Alanine, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, particularly in the study of metabolic and pharmacokinetic processes .
Mechanism of Action
Target of Action
D-Alanine-3,3,3-D3-N-T-boc is a deuterium-labeled derivative of D-Alanine . D-Alanine is a non-essential amino acid for humans and is a key compound in the glucose-alanine cycle .
Mode of Action
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Biochemical Pathways
As a derivative of d-alanine, it may be involved in the glucose-alanine cycle .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs
Result of Action
As a deuterium-labeled compound, it is often used in research for tracing and quantifying processes in drug development .
Action Environment
It’s known that the compound is stable under room temperature conditions in the continental us .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine-3,3,3-D3-N-T-boc typically involves the protection of the amino group of D-Alanine with a tert-butoxycarbonyl (Boc) group. The deuterium atoms are introduced through a deuterium exchange reaction, where hydrogen atoms are replaced by deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure high isotopic purity. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: D-Alanine-3,3,3-D3-N-T-boc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: The Boc group can be substituted with other protective groups or functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like trifluoroacetic acid are used to remove the Boc group
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can regenerate the non-deuterated form .
Scientific Research Applications
Chemistry: D-Alanine-3,3,3-D3-N-T-boc is used as a tracer in metabolic studies to understand the pathways and mechanisms of amino acid metabolism .
Biology: In biological research, this compound helps in studying protein synthesis and degradation, as well as enzyme kinetics .
Medicine: In medical research, it is used to investigate the pharmacokinetics and pharmacodynamics of drugs, particularly those involving amino acid transport and metabolism .
Industry: Industrially, this compound is used in the synthesis of isotope-labeled peptides for mass spectrometry-based protein quantitation .
Comparison with Similar Compounds
N-tert-Butoxycarbonyl-D-alanine: Similar in structure but without deuterium labeling.
L-Alanine-3,3,3-D3-N-T-boc: The L-enantiomer of the compound.
Boc-Ala-OH-3,3,3-d3: Another deuterium-labeled alanine derivative
Uniqueness: D-Alanine-3,3,3-D3-N-T-boc is unique due to its deuterium labeling, which provides distinct advantages in metabolic and pharmacokinetic studies. The presence of deuterium atoms allows for precise tracking and quantitation, making it a valuable tool in scientific research .
Biological Activity
D-Alanine-3,3,3-D3-N-T-boc is a deuterated derivative of D-Alanine, which has significant implications in biological research and drug development. This compound is particularly valuable for studying metabolic pathways and pharmacokinetics due to its stable isotope labeling. Below, we explore its biological activity, mechanisms of action, and applications in various fields.
Overview of this compound
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C₇H₁₃D₃N₁O₂
- Molecular Weight : 159.19 g/mol
- Deuterium Labeling : The presence of deuterium atoms allows for precise tracking in metabolic studies.
This compound functions primarily as a tracer in biological systems. Its mechanism involves:
- Metabolic Tracing : The compound is utilized to trace amino acid metabolism pathways, particularly in the glucose-alanine cycle. This is crucial for understanding energy metabolism and protein synthesis.
- Enzyme Kinetics : It aids in studying enzyme kinetics by providing insights into how enzymes interact with substrates under various conditions.
1. Metabolic Studies
This compound is extensively used in metabolic studies to understand the dynamics of amino acid metabolism. Its deuterium labeling enhances the accuracy of quantification in mass spectrometry .
2. Pharmacokinetics
The compound's pharmacokinetic profile is influenced by its deuteration:
- Stability : Deuterated compounds often exhibit improved metabolic stability compared to their non-deuterated counterparts.
- Bioavailability : Research indicates that deuteration can enhance the bioavailability of drugs by altering their absorption and distribution characteristics.
3. Clinical Research
In clinical settings, D-Alanine derivatives have been explored as potential biomarkers for diseases:
- Viral Infections : Studies have shown that levels of d-amino acids, including D-Alanine, decrease during severe viral infections. Supplementation with D-Alanine has been linked to improved clinical outcomes in models of influenza and COVID-19 .
Comparative Analysis
To illustrate the unique properties of this compound compared to related compounds, a comparison table is provided below:
Compound | Deuterium Labeling | Primary Use |
---|---|---|
This compound | Yes | Metabolic tracing |
N-tert-Butoxycarbonyl-D-alanine | No | General amino acid research |
L-Alanine-3,3,3-D3-N-T-boc | Yes | Metabolic studies |
Boc-Ala-OH-3,3,3-d3 | Yes | Synthesis of labeled peptides |
Case Study 1: Metabolic Pathway Analysis
In a study focused on amino acid metabolism using this compound as a tracer, researchers were able to elucidate the role of alanine in gluconeogenesis. The incorporation of deuterated alanine into metabolic pathways was tracked using mass spectrometry techniques, revealing significant insights into energy metabolism dynamics.
Case Study 2: Clinical Application in Viral Infections
Research involving mice infected with influenza A virus demonstrated that supplementation with D-Alanine improved survival rates and reduced disease severity. This study highlighted the potential role of d-amino acids as therapeutic agents during viral infections .
Properties
IUPAC Name |
(2R)-3,3,3-trideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHJQCGUWFKTSE-YXLFGOCJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.